Bis(2-diphenylphosphinophenyl)ether

Organometallic Chemistry Ligand Design Catalysis

DPEphos is the essential wide-bite-angle bisphosphine ligand (≈104°) for advanced organometallic catalysis. Its flexible diphenyl ether backbone enables superior steric accommodation in Pd-catalyzed C–N coupling of bulky diarylamines – outperforming BINAP and DPPF. For anti-Markovnikov hydroamination of unactivated alkenes, the [Rh(DPEphos)]⁺ complex is the most general Group 9 catalyst. In scale-up, the pre-catalyst Pd(DPEphos)Cl₂ achieves TON up to 7.1 × 10⁴, minimizing both catalyst cost and metal removal burden. Available in research and bulk quantities with rigorous quality control – start your screening with DPEphos to secure higher yields, unique selectivity, and cost-efficient process development.

Molecular Formula C36H28OP2
Molecular Weight 538.6 g/mol
CAS No. 166330-10-5
Cat. No. B061511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-diphenylphosphinophenyl)ether
CAS166330-10-5
Molecular FormulaC36H28OP2
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
InChIKeyRYXZOQOZERSHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-diphenylphosphinophenyl)ether (DPEphos, CAS 166330-10-5): A Wide-Bite-Angle Bidentate Phosphine Ligand for Industrial-Scale Catalysis


Bis(2-diphenylphosphinophenyl)ether, commonly abbreviated as DPEphos, is a bidentate diphosphine ligand featuring a flexible diphenyl ether backbone that imparts a characteristic wide bite angle of approximately 104° upon coordination to transition metals [1]. This structural motif places it within the class of wide-bite-angle ligands, alongside the more rigid Xantphos (bite angle ~108°) [1]. DPEphos is commercially available as a white powder (m.p. 175–176 °C) and finds extensive use in palladium, rhodium, and platinum catalysis, enabling key transformations such as cross-couplings, hydroaminations, and hydroacylations [1].

Why Bis(2-diphenylphosphinophenyl)ether Cannot Be Casually Replaced by Xantphos or Other Common Bidentate Phosphines


Despite the superficial structural similarities among wide-bite-angle bidentate phosphines (e.g., DPEphos, Xantphos, DPPF, BINAP), their catalytic performance is highly reaction-specific and cannot be predicted a priori. The flexible diphenyl ether backbone of DPEphos, in contrast to the rigid xanthene backbone of Xantphos, imparts distinct steric and electronic properties that directly influence the geometry and stability of the metal coordination sphere [1]. This differential rigidity and bite angle have been shown to result in pronounced, and sometimes counterintuitive, variations in yield and selectivity across different cross-coupling manifolds, as documented in the quantitative evidence below [1].

Quantitative Differentiation of DPEphos (CAS 166330-10-5) Against Key Ligand Comparators


Bite Angle and Flexibility Differentiation of DPEphos vs. Xantphos

The bite angle of DPEphos is measured at 104°, which is smaller than that of its more rigid analog Xantphos (108°). This 4° difference, along with the flexible nature of the DPEphos backbone compared to the rigid Xantphos scaffold, leads to distinct catalytic behaviors and is the primary physical property used to select between the two ligands [1].

Organometallic Chemistry Ligand Design Catalysis

Superior Yield of DPEphos vs. BINAP and DPPF in Pd-Catalyzed Diarylamine Synthesis

In the context of palladium-catalyzed amination of aryl bromides for the synthesis of certain diarylamines, the use of DPEphos as a ligand resulted in higher yields compared to reactions employing BINAP or DPPF [1]. This was a key finding reported by Buchwald's group that demonstrated the superior efficacy of this specific phosphinoether ligand class for this challenging transformation [1].

Cross-coupling Palladium Catalysis Pharmaceutical Synthesis

Defined Role of [Rh(DPEphos)]⁺ Complex in Achieving Regioselective Anti-Markovnikov Hydroamination

The cationic rhodium complex [Rh(COD)(DPEphos)]⁺ has been identified as the most general and regioselective Group 9 catalyst for the challenging anti-Markovnikov hydroamination of alkenes [1]. DFT calculations on the [Rh(DPEphos)]⁺ system specifically elucidated the mechanistic origin of this desired regioselectivity, which was shown to be orbitally driven and related to the η² to η¹ slippage degree of the alkene [1].

Hydroamination Rhodium Catalysis Regioselectivity

High Turnover Number Achieved by Pd(DPEphos)Cl₂ in Alkynylzinc Cross-Coupling

The preformed catalyst Pd(DPEphos)Cl₂ demonstrated exceptionally high activity in the cross-coupling of alkynylzinc bromides with benzylic electrophiles. At a catalyst loading of 10⁻³ mol%, a maximum turnover number (TON) of 7.1 × 10⁴ was observed for the formation of PhCCCH₂Ph, with reactions proceeding cleanly to yield benzylated alkynes in 73-97% [1].

Cross-coupling Turnover Number Palladium Catalysis

Exclusive Selectivity of DPEphos-Pd Catalyst in Decarboxylative Etherification

The specific combination of Pd(η³-C₃H₅)Cp and DPEphos generates a catalyst that efficiently and selectively converts aryl benzyl carbonates into benzyl-protected phenols via a decarboxylative etherification pathway. This transformation proceeds in high yields at 60-80 °C without requiring bases or additives [1]. The study notes the reaction is selective for phenols; analogous alkyl benzyl carbonates did not undergo efficient etherification under these conditions [1].

Etherification Palladium Catalysis Protecting Group

High-Value Research and Industrial Application Scenarios for Bis(2-diphenylphosphinophenyl)ether (CAS 166330-10-5)


Precision Synthesis of Bulky Diarylamine Pharmaceuticals and Materials

When optimizing palladium-catalyzed C-N coupling for bulky or specific diarylamine scaffolds, DPEphos should be prioritized for screening over BINAP or DPPF. This scenario is based on the evidence that DPEphos can provide superior yields in the formation of certain diarylamines [1]. Its flexible bite angle may better accommodate the steric demands of bulky coupling partners, making it a critical ligand for medicinal chemistry and materials science groups developing complex amine architectures.

Enabling Regioselective Anti-Markovnikov Hydroamination of Unactivated Alkenes

For research programs requiring the addition of amines to unactivated alkenes with anti-Markovnikov regioselectivity, the [Rh(DPEphos)]⁺ complex is the catalytic platform of choice. This scenario is driven by the finding that this specific complex is the most general and regioselective Group 9 catalyst for this challenging transformation [1]. The defined mechanism provides a rational basis for further ligand optimization and is essential for synthetic chemists in both academic and industrial settings targeting nitrogen-containing molecules from simple alkene feedstocks.

Economical Cross-Coupling with Extremely Low Catalyst Loadings

In process chemistry scale-up, where catalyst cost and removal are paramount, the use of the well-defined pre-catalyst Pd(DPEphos)Cl₂ is highly advantageous. This scenario is based on the demonstrated ability of this system to achieve a maximum TON of 7.1 × 10⁴ in alkynylzinc cross-couplings [1]. This high productivity can significantly reduce the cost per kilogram of the final product and simplify metal scavenging operations, making it an attractive option for industrial fine chemical and pharmaceutical manufacturing.

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